molecular formula C4H9FN2OS B13295920 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol

1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol

Cat. No.: B13295920
M. Wt: 152.19 g/mol
InChI Key: MBLUFVUHPGHQFJ-UHFFFAOYSA-N
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Description

1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol is an organic compound that features a unique combination of functional groups, including a carbamimidoyl group, a sulfanyl group, and a fluorinated alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by the introduction of the sulfanyl group and finally the carbamimidoyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol exerts its effects involves interactions with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with proteins, while the fluorine atom can enhance the compound’s binding affinity and stability. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(Carbamimidoylsulfanyl)-2-fluoroethanol
  • 1-(Carbamimidoylsulfanyl)-4-fluorobutan-2-ol
  • 1-(Carbamimidoylsulfanyl)-3-chloropropan-2-ol

Uniqueness: 1-(Carbamimidoylsulfanyl)-3-fluoropropan-2-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom, in particular, can significantly enhance its chemical stability and biological activity compared to similar compounds without fluorination.

Properties

Molecular Formula

C4H9FN2OS

Molecular Weight

152.19 g/mol

IUPAC Name

(3-fluoro-2-hydroxypropyl) carbamimidothioate

InChI

InChI=1S/C4H9FN2OS/c5-1-3(8)2-9-4(6)7/h3,8H,1-2H2,(H3,6,7)

InChI Key

MBLUFVUHPGHQFJ-UHFFFAOYSA-N

Canonical SMILES

C(C(CSC(=N)N)O)F

Origin of Product

United States

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